molecular formula C27H30O3 B12277009 13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]

13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]

Cat. No.: B12277009
M. Wt: 402.5 g/mol
InChI Key: BSIINGMJTPRWBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal involves its interaction with estrogen receptors. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates various molecular pathways that regulate gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Estrone: A naturally occurring estrogen with a similar structure but lacks the benzyl and ketal groups.

    Estetrol: Another naturally occurring estrogen with four hydroxyl groups.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other estrogens. The presence of the benzyl and ketal groups provides distinct chemical properties that make it valuable for research and industrial applications .

Properties

Molecular Formula

C27H30O3

Molecular Weight

402.5 g/mol

IUPAC Name

13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]

InChI

InChI=1S/C27H30O3/c1-26-13-11-23-22-10-8-21(28-18-19-5-3-2-4-6-19)17-20(22)7-9-24(23)25(26)12-14-27(26)29-15-16-30-27/h2-6,8,10,12,14,17,23-25H,7,9,11,13,15-16,18H2,1H3

InChI Key

BSIINGMJTPRWBF-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6

Origin of Product

United States

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